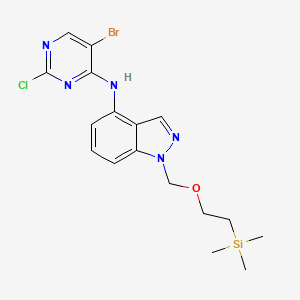![molecular formula C13H15BrN2O2 B8122343 tert-Butyl 2-(6-bromo-1H-pyrrolo[3,2-b]pyridin-1-yl)acetate](/img/structure/B8122343.png)
tert-Butyl 2-(6-bromo-1H-pyrrolo[3,2-b]pyridin-1-yl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl 2-(6-bromo-1H-pyrrolo[3,2-b]pyridin-1-yl)acetate is a synthetic organic compound that belongs to the class of pyrrolopyridine derivatives. This compound is characterized by the presence of a tert-butyl ester group and a bromine atom attached to the pyrrolopyridine ring system. It is used in various chemical and pharmaceutical research applications due to its unique structural features and reactivity.
Métodos De Preparación
The synthesis of tert-Butyl 2-(6-bromo-1H-pyrrolo[3,2-b]pyridin-1-yl)acetate typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the pyrrolopyridine core, which can be achieved through various synthetic routes, including cyclization reactions of appropriate precursors.
Análisis De Reacciones Químicas
tert-Butyl 2-(6-bromo-1H-pyrrolo[3,2-b]pyridin-1-yl)acetate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions, leading to the formation of new derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used. For example, oxidation with strong oxidizing agents can lead to the formation of corresponding oxo derivatives.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura or Heck reactions, where the bromine atom is replaced by a carbon-carbon bond-forming reaction.
Aplicaciones Científicas De Investigación
tert-Butyl 2-(6-bromo-1H-pyrrolo[3,2-b]pyridin-1-yl)acetate has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block in the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Biological Studies: The compound is employed in biological studies to investigate its effects on various cellular processes and pathways.
Chemical Biology: It serves as a probe in chemical biology research to study the interactions of small molecules with biological macromolecules.
Material Science: The compound is used in the development of new materials with specific properties, such as electronic or optical materials.
Mecanismo De Acción
The mechanism of action of tert-Butyl 2-(6-bromo-1H-pyrrolo[3,2-b]pyridin-1-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the pyrrolopyridine core play crucial roles in binding to the target site, leading to modulation of the target’s activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
tert-Butyl 2-(6-bromo-1H-pyrrolo[3,2-b]pyridin-1-yl)acetate can be compared with other similar compounds, such as:
tert-Butyl 6-bromo-1H-pyrrolo[3,2-b]pyridine-1-carboxylate: This compound has a similar pyrrolopyridine core but differs in the position of the ester group.
tert-Butyl 1H-pyrrolo[2,3-b]pyridin-6-ylcarbamate: This compound has a carbamate group instead of an ester group and a different substitution pattern on the pyrrolopyridine ring.
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various research applications.
Propiedades
IUPAC Name |
tert-butyl 2-(6-bromopyrrolo[3,2-b]pyridin-1-yl)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrN2O2/c1-13(2,3)18-12(17)8-16-5-4-10-11(16)6-9(14)7-15-10/h4-7H,8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIHONTQNUOYEJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CN1C=CC2=C1C=C(C=N2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














